Safinamide Safinamide Safinamide is an amino acid amide.
Safinamide is for the treatment of parkinson's disease. It was approved in Europe in February 2015, and in the United States on March 21, 2017.
Safinamide is a Monoamine Oxidase Type B Inhibitor. The mechanism of action of safinamide is as a Monoamine Oxidase-B Inhibitor, and Breast Cancer Resistance Protein Inhibitor.
Safinamide is an inhibitor of monoamine oxidase used as adjunctive therapy in combination with levodopa and carbidopa in the management of Parkinson’s disease. Safinamide has been associated with a low rate of serum enzyme elevations during treatment, but has not been linked to instances of clinically apparent acute liver injury.
See also: Safinamide Mesylate (active moiety of).
Brand Name: Vulcanchem
CAS No.: 133865-89-1
VCID: VC0002585
InChI: InChI=1S/C17H19FN2O2/c1-12(17(19)21)20-10-13-5-7-16(8-6-13)22-11-14-3-2-4-15(18)9-14/h2-9,12,20H,10-11H2,1H3,(H2,19,21)/t12-/m0/s1
SMILES: CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F
Molecular Formula: C17H19FN2O2
Molecular Weight: 302.34 g/mol

Safinamide

CAS No.: 133865-89-1

Cat. No.: VC0002585

Molecular Formula: C17H19FN2O2

Molecular Weight: 302.34 g/mol

* For research use only. Not for human or veterinary use.

Safinamide - 133865-89-1

CAS No. 133865-89-1
Molecular Formula C17H19FN2O2
Molecular Weight 302.34 g/mol
IUPAC Name (2S)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide
Standard InChI InChI=1S/C17H19FN2O2/c1-12(17(19)21)20-10-13-5-7-16(8-6-13)22-11-14-3-2-4-15(18)9-14/h2-9,12,20H,10-11H2,1H3,(H2,19,21)/t12-/m0/s1
Standard InChI Key NEMGRZFTLSKBAP-LBPRGKRZSA-N
Isomeric SMILES C[C@@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F
SMILES CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F
Canonical SMILES CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F
Appearance Solid powder

Pharmacological Profile of Safinamide

Chemical Structure and Mechanism of Action

Safinamide [(S)-(+)-2-[4-(3-fluorobenzyloxy-benzylamino) propionamide]] is a small molecule (molecular weight 302.34 g/mol) characterized by high water solubility and metabolic stability . Its unique dual mechanism involves:

  • Dopaminergic activity: Highly selective and reversible inhibition of MAO-B, increasing striatal dopamine levels without requiring dietary tyramine restrictions due to 1,000-fold selectivity for MAO-B over MAO-A .

  • Non-dopaminergic activity: State-dependent blockade of voltage-gated sodium channels and calcium channel modulation, reducing glutamate excitotoxicity implicated in neurodegeneration and motor complications .

Compared to irreversible MAO-B inhibitors like selegiline and rasagiline, safinamide's reversibility allows rapid enzyme recovery (within 5 days of discontinuation), minimizing interactions with anesthetic agents during surgery .

Clinical Efficacy of Safinamide

Motor Symptom Management

Safinamide demonstrates robust efficacy in ameliorating motor fluctuations:

  • Phase III RCTs: Safinamide 100 mg/day added to levodopa increased daily "on" time without troublesome dyskinesia by 0.90 hours (95% CI: 0.67–1.12; p<0.00001) and reduced "off" time by 0.94 hours (95% CI: 0.70–1.19; p<0.00001) versus placebo .

  • Early wearing-off: In levodopa-monotherapy patients, 18-week safinamide adjunct therapy reduced Movement Disorder Society-Unified Parkinson’s Disease Rating Scale (MDS-UPDRS) Part III motor scores by 7.0 points (p=0.012) and Part IV dyskinesia scores by 2.4 points (p=0.007) .

  • Tremor and gait: Post-hoc analyses highlight significant improvements in resting tremor (p<0.01) and gait freezing episodes .

ParameterSafinamide 50 mg/daySafinamide 100 mg/dayPlacebo
"On" time increase+0.77 hours*+0.90 hours**+0.15 hours
"Off" time reduction-0.72 hours**-0.94 hours**-0.30 hours
UPDRS-III improvement-2.93 points*-3.01 points**-0.45 points

Table 1: Comparative efficacy of safinamide doses versus placebo in motor outcomes .

Non-Motor Symptom Benefits

Safinamide's glutamatergic modulation confers advantages beyond motor control:

  • Mood disorders: Significant reductions in GRID-Hamilton Depression Rating Scale scores (MD: -0.60; 95% CI: -0.95 to -0.25; p=0.0009) and PDQ-39 emotional well-being subscales (MD: -5.22; 95% CI: -6.90 to -3.54) .

  • Pain management: Patients report 1.10-fold higher likelihood of pain relief (95% CI: 1.03–1.18), particularly for nocturnal and "off"-period pain (p<0.05) .

  • Cognitive function: High-dose safinamide (100 mg/day) improved Frontal Assessment Battery scores by 2.1 points (p<0.0001) and Stroop test interference times by 12.3 seconds (p<0.0001), suggesting prefrontal cortex enhancement .

AE TypeSafinamide 100 mg (%)Placebo (%)p-value
Any TEAE71.671.80.8634
Dyskinesia15.36.4<0.001
Nausea4.23.80.782
Hypertension3.12.90.901

Table 2: Treatment-emergent adverse events (TEAEs) in Phase III trials .

Dyskinesia incidence, while higher with safinamide (15.3% vs. 6.4%), predominantly involved mild-to-moderate severity (87% of cases) . The reversible MAO-B inhibition eliminates dietary restrictions, with no reported hypertensive crises or serotonin syndrome in clinical trials .

Ethnic and Age Considerations

Subgroup analyses demonstrate consistent safety and efficacy across demographics:

  • Asian vs. Caucasian: Similar AE rates (61.4% vs. 71.6%; p=0.8634) and motor improvements (UPDRS-III reduction: -6.2 vs. -5.8 points; p=0.412) were observed despite shorter disease duration in Asian cohorts (5.1 vs. 8.7 years) .

  • Older adults (≥75 years): In a Japanese study, 66.7% of safinamide users were elderly, yet AE severity remained mild (83% of cases), with no increased fall risk or cognitive decline .

Therapeutic Applications in Early PD Stages

Emerging evidence supports safinamide's role in early wearing-off:

  • Levodopa-naïve patients: When added to dopamine agonists, safinamide 100 mg/day delayed time to levodopa initiation by 6.2 months versus placebo (HR: 0.58; p=0.031) .

  • Neuroprotection potential: Preclinical models suggest safinamide reduces α-synuclein aggregation by 37% (p<0.01) and oxidative stress markers (e.g., 8-OHdG) by 29%, though clinical validation is ongoing .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator